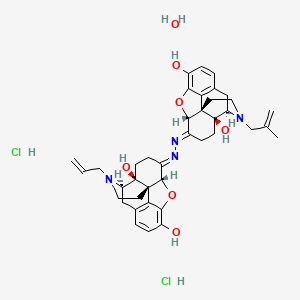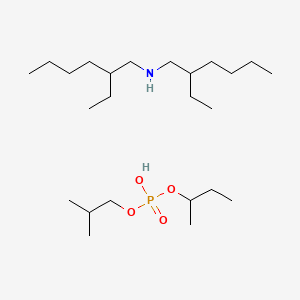![molecular formula C46H78N2O35 B12063211 beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)
beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is a complex oligosaccharide. This structure is composed of multiple sugar units linked together through glycosidic bonds. The compound includes galactose (GAL), N-acetylglucosamine (GLCNAC), fucose (FUC), and glucose (GLC) residues. Such oligosaccharides are often found in glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC involves multiple steps of glycosylation reactions. Each sugar unit is sequentially added using specific glycosyl donors and acceptors under controlled conditions. Protecting groups are often used to prevent unwanted reactions at other hydroxyl groups.
Glycosylation Reactions: The process typically starts with the activation of a glycosyl donor, such as a trichloroacetimidate or thioglycoside, in the presence of a promoter like a Lewis acid (e.g., BF3·OEt2) or a base (e.g., AgOTf).
Protecting Groups: Common protecting groups include acetyl, benzyl, and silyl groups, which are selectively removed after each glycosylation step to expose the hydroxyl group for the next reaction.
Coupling Reactions: The coupling of fucose to the galactose residue is achieved using fucosyltransferase enzymes or chemical methods involving fucosyl donors.
Industrial Production Methods
Industrial production of such complex oligosaccharides often employs enzymatic synthesis due to its specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for protecting groups and harsh chemicals. This method is scalable and can produce high yields of the desired oligosaccharide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the sugar units can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert aldehyde groups to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or azides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Periodate (IO4-) and permanganate (MnO4-) are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halides (e.g., HCl, HBr) and azides (e.g., NaN3) are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the terminal glucose unit can yield gluconic acid, while reduction can produce glucitol.
Scientific Research Applications
Chemistry
In chemistry, beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology
In biological research, this oligosaccharide is studied for its role in cell-cell interactions, particularly in the immune system. It is involved in the recognition and binding of pathogens, as well as in the modulation of immune responses.
Medicine
In medicine, this compound is explored for its potential in developing vaccines and therapeutic agents. Its ability to mimic natural glycan structures makes it a candidate for designing glycomimetic drugs.
Industry
In the industrial sector, beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is used in the production of glycoproteins and glycolipids for various applications, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC involves its interaction with specific receptors and enzymes in biological systems. The compound binds to lectins and glycosyltransferases, influencing cell signaling pathways and immune responses. Its structure allows it to mimic natural glycans, thereby modulating biological processes such as cell adhesion, migration, and immune recognition.
Comparison with Similar Compounds
Similar Compounds
Lacto-N-fucopentaose I: Similar structure but lacks some of the glycosidic linkages present in the target compound.
Lacto-N-difucohexaose I: Contains additional fucose residues compared to the target compound.
Lacto-N-tetraose: A simpler oligosaccharide with fewer sugar units.
Uniqueness
The uniqueness of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC lies in its specific glycosidic linkages and the presence of multiple sugar units, which confer distinct biological properties. Its complex structure allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMANVATPOJSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
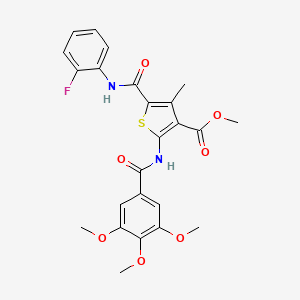
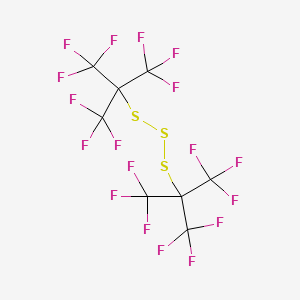
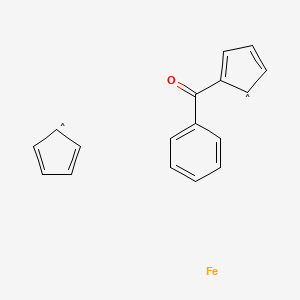

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)


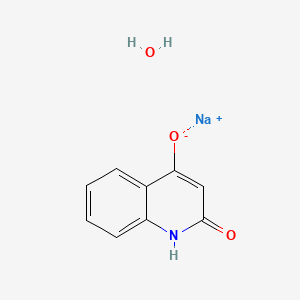
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
